molecular formula C28H34Cl2F2N2O B1682825 Vanoxerine dihydrochloride CAS No. 67469-78-7

Vanoxerine dihydrochloride

Katalognummer: B1682825
CAS-Nummer: 67469-78-7
Molekulargewicht: 523.5 g/mol
InChI-Schlüssel: MIBSKSYCRFWIRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of GBR 12909 dihydrochloride involves several steps:

    Starting Materials: The synthesis begins with the preparation of 1-(2-Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine.

    Reaction Conditions: The compound is synthesized through a series of reactions involving the use of reagents such as 4-fluorobenzyl chloride, piperazine, and phenylpropyl bromide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

    Industrial Production: On an industrial scale, the synthesis of GBR 12909 dihydrochloride involves the use of large-scale reactors and purification systems to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Chemical Reactions of Vanoxerine Dihydrochloride

This compound undergoes several types of chemical reactions. One such reaction is oxidation. this compound is a hydrochloride salt obtained by reacting vanoxerine with two equivalents of hydrogen chloride .

Biological Activity and Effects on Cell Cycle

This compound functions as a cyclin-dependent kinase (CDK) inhibitor, specifically targeting CDK2, CDK4, and CDK6. These kinases are critical for cell cycle regulation, and their dysregulation is commonly associated with various cancers, including hepatocellular carcinoma (HCC).

In Vitro Studies

  • In human HCC cell lines QGY7703 and Huh7, this compound exhibited significant cytotoxicity with IC50 values of 3.79 μM and 4.04 μM, respectively .

  • Treatment with this compound resulted in G1-phase cell cycle arrest, induction of apoptosis, and downregulation of CDK2/4/6 and cyclins D/E . It also decreased the phosphorylation of retinoblastoma protein (Rb) .

  • These effects indicate that vanoxerine effectively halts the proliferation of cancer cells by disrupting the cell cycle.

In Vivo Studies

  • In vivo study in BALB/C nude mice subcutaneously xenografted with Huh7 cells, this compound (40 mg/kg, i.p.) injection for 21 days produced significant anti-tumor activity (p < 0.05), which was comparable to that achieved by 5-Fu (10 mg/kg, i.p.), with the combination treatment resulting in a synergistic effect .

  • Immunohistochemistry staining of the tumor tissues also revealed significantly reduced expressions of Rb and CDK2/4/6 in the this compound treatment group .

Dopamine Transporter Antagonist

This compound is a highly selective dopamine transporter antagonist, meaning it binds and blocks the dopamine transporter, inhibiting dopamine reuptake. It has a high affinity for the dopamine transporter and a slower dissociation rate than cocaine. The primary result of this compound’s action is an increase in the amount of dopamine in the synapse.

Effects on Cardiac Ion Channels

Vanoxerine blocks human cardiac sodium (hNav 1.5) channel currents and guinea pig cardiac calcium currents in addition to blocking hERG channel currents and prolonging action potential durations (APDs) mildly in canine cardiac myocytes and Purkinje fibers . Vanoxerine's block of Cav 1.2 and Nav 1.5, in particular, were more potent at faster rates and led to the suggestion that vanoxerine might be effective in terminating AF/AFL and restoring NSR without being proarrhythmic .

Wissenschaftliche Forschungsanwendungen

GBR 12909 Dihydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

GBR 12909 Dihydrochlorid entfaltet seine Wirkung durch Hemmung des Dopamintransporters (DAT). Diese Hemmung verhindert die Wiederaufnahme von Dopamin in präsynaptische Neuronen, was zu einer Erhöhung des extrazellulären Dopaminspiegels führt. Die Verbindung bindet mit hoher Affinität an den DAT, blockiert die Funktion des Transporters und verstärkt so die dopaminerge Signalübertragung. Dieser Mechanismus ähnelt dem von Kokain, aber GBR 12909 Dihydrochlorid hat eine längere Wirkungsdauer und weniger negative Verhaltenseffekte .

Wirkmechanismus

GBR 12909 dihydrochloride exerts its effects by inhibiting the dopamine transporter (DAT). This inhibition prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. The compound binds to the DAT with high affinity, blocking the transporter’s function and thereby enhancing dopaminergic signaling. This mechanism is similar to that of cocaine, but GBR 12909 dihydrochloride has a longer duration of action and fewer negative behavioral effects .

Vergleich Mit ähnlichen Verbindungen

GBR 12909 Dihydrochlorid ist unter den Dopamintransporter-Inhibitoren aufgrund seiner hohen Selektivität und langen Wirkungsdauer einzigartig. Ähnliche Verbindungen sind:

GBR 12909 Dihydrochlorid zeichnet sich durch seine hohe Affinität zum Dopamintransporter und seine Fähigkeit aus, lang anhaltende Wirkungen mit weniger negativen Verhaltenseffekten zu erzielen.

Biologische Aktivität

Vanoxerine dihydrochloride, a piperazine derivative, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and cardiac arrhythmias. This article explores its mechanisms of action, biological effects, and relevant research findings.

This compound primarily functions as a cyclin-dependent kinase (CDK) inhibitor , specifically targeting CDK2, CDK4, and CDK6. These kinases are critical for cell cycle regulation, and their dysregulation is commonly associated with various cancers, including hepatocellular carcinoma (HCC) . Additionally, vanoxerine acts as a dopamine reuptake inhibitor and a multi-channel blocker affecting sodium, calcium, and potassium channels in cardiac tissues . This dual action not only positions it as a potential therapeutic agent for HCC but also in treating atrial fibrillation (AF) and flutter (AFL).

In Vitro Studies

In studies involving human HCC cell lines QGY7703 and Huh7, this compound exhibited significant cytotoxicity with IC50 values of 3.79 μM and 4.04 μM, respectively. Treatment with vanoxerine resulted in:

  • G1-phase cell cycle arrest
  • Induction of apoptosis
  • Downregulation of CDK2/4/6 and cyclins D/E
  • Decreased phosphorylation of retinoblastoma protein (Rb)

These effects indicate that vanoxerine effectively halts the proliferation of cancer cells by disrupting the cell cycle .

In Vivo Studies

In vivo experiments conducted on BALB/C nude mice xenografted with Huh7 cells demonstrated that intraperitoneal administration of this compound (40 mg/kg) over 21 days resulted in significant anti-tumor activity comparable to that achieved by 5-fluorouracil (5-Fu) (10 mg/kg). The combination treatment showed a synergistic effect, enhancing overall efficacy .

Cardiac Effects and Arrhythmia Management

Vanoxerine's impact on cardiac function has been extensively studied due to its ability to block hERG potassium channels. While it prolongs the QT interval, it does not induce proarrhythmic effects typically associated with other hERG blockers like dofetilide. Instead, vanoxerine has been shown to effectively terminate AF/AFL in animal models without inducing Torsade de Pointes .

Clinical Trials

Clinical trials have confirmed vanoxerine's efficacy in re-establishing normal sinus rhythm in patients with AF/AFL. The drug's frequency-dependent action allows it to selectively block ion channels during rapid heart rates, making it a promising candidate for arrhythmia management .

Case Study: QT Interval Analysis

A case study analyzing the relationship between vanoxerine dosage and QT interval changes involved 15 patients receiving varying doses (50 mg and 75 mg). The results indicated that while vanoxerine affected the QT interval, careful monitoring ensured no serious adverse events occurred .

Summary of Findings

Study TypeCell Line/ModelKey FindingsReference
In VitroQGY7703/Huh7G1-arrest, apoptosis induction, CDK inhibition
In VivoBALB/C miceSignificant anti-tumor activity
Cardiac StudiesCanine modelTermination of AF/AFL without proarrhythmia
Clinical TrialHuman subjectsQT prolongation without serious adverse events

Eigenschaften

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-3,5-6,8-15,28H,4,7,16-22H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBSKSYCRFWIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34Cl2F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042570
Record name Vanoxerine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67469-78-7
Record name Vanoxerine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanoxerine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VANOXERINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWO1IP03EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vanoxerine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Vanoxerine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Vanoxerine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Vanoxerine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Vanoxerine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Vanoxerine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.